molecular formula C15H8F8N4O B10936784 4-(furan-2-yl)-2-[3-methyl-5-(pentafluoroethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

4-(furan-2-yl)-2-[3-methyl-5-(pentafluoroethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B10936784
M. Wt: 412.24 g/mol
InChI Key: WMKPGIMCHJBNPR-UHFFFAOYSA-N
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Description

4-(furan-2-yl)-2-[3-methyl-5-(pentafluoroethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-2-[3-methyl-5-(pentafluoroethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the furan and pyrazole intermediates, followed by their coupling with a pyrimidine core under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the pyrazole or pyrimidine rings, potentially altering the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan, pyrazole, or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring might yield furanones, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple fluorine atoms could enhance the compound’s binding affinity and selectivity.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound could find applications in the development of advanced materials, such as polymers and coatings, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)-2-[3-methyl-5-(pentafluoroethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine would depend on its specific application. For instance, if used as an enzyme inhibitor, the compound might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(furan-2-yl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine
  • 4-(furan-2-yl)-2-[3-methyl-5-(pentafluoroethyl)-1H-pyrazol-1-yl]-6-(methyl)pyrimidine

Uniqueness

The uniqueness of 4-(furan-2-yl)-2-[3-methyl-5-(pentafluoroethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine lies in its combination of functional groups, which confer distinct electronic and steric properties. The presence of multiple fluorine atoms enhances its chemical stability and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H8F8N4O

Molecular Weight

412.24 g/mol

IUPAC Name

4-(furan-2-yl)-2-[3-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C15H8F8N4O/c1-7-5-11(13(16,17)15(21,22)23)27(26-7)12-24-8(9-3-2-4-28-9)6-10(25-12)14(18,19)20/h2-6H,1H3

InChI Key

WMKPGIMCHJBNPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(C(F)(F)F)(F)F)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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